(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H18N2OS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The mixture is usually refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-2-yl)ethanamine
- 3-(1,3-Thiazol-2-yl)propylamine
- 1-(1,3-Thiazol-2-yl)butan-1-amine
Uniqueness
(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2OS |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-ethoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H18N2OS/c1-3-13-7-4-5-11-9(2)10-12-6-8-14-10/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI Key |
ZYDCYYFSTNRXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
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